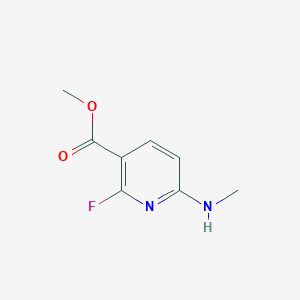
Methyl 2-fluoro-6-(methylamino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-6-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorine atom at the 2-position and a methylamino group at the 6-position on the nicotinate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-6-(methylamino)nicotinate typically involves the introduction of the fluorine atom and the methylamino group onto the nicotinate ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The methylamino group can be introduced through a reductive amination process using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-6-(methylamino)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study nicotinic acid receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-fluoro-6-(methylamino)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to anti-inflammatory effects, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Methyl nicotinate: Lacks the fluorine and methylamino groups, making it less reactive in certain chemical reactions.
2-Fluoro-6-aminonicotinate: Similar structure but without the methyl group on the amino substituent.
Methyl 6-fluoronicotinate: Contains the fluorine atom but lacks the methylamino group.
Uniqueness: Methyl 2-fluoro-6-(methylamino)nicotinate is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
methyl 2-fluoro-6-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-10-6-4-3-5(7(9)11-6)8(12)13-2/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
SDSNCPXULQLSEN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=C(C=C1)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















